5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole
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Overview
Description
5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of fluorophenyl, phenyl, pyrrole, and furan moieties within an oxadiazole framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Moiety: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Feist-Benary synthesis, involving the reaction of α-haloketones with β-dicarbonyl compounds.
Construction of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Continuous flow chemistry is also employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of multiple heterocyclic rings makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole
- 5-(4-bromophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole
- 5-(4-methylphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole lies in the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-(5-phenyl-2-pyrrol-1-ylfuran-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O2/c23-17-10-8-16(9-11-17)21-24-20(25-28-21)18-14-19(15-6-2-1-3-7-15)27-22(18)26-12-4-5-13-26/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXOWOBFRDOXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N3C=CC=C3)C4=NOC(=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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